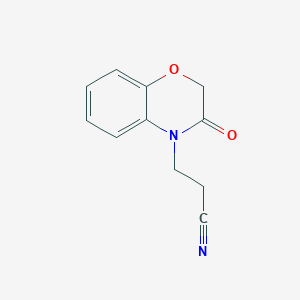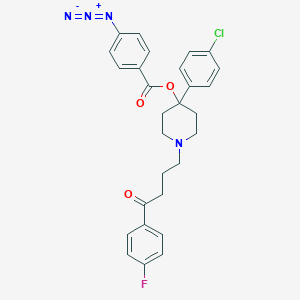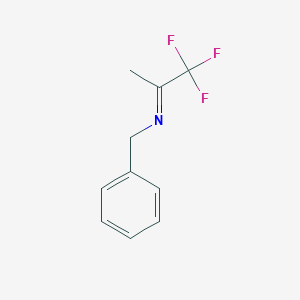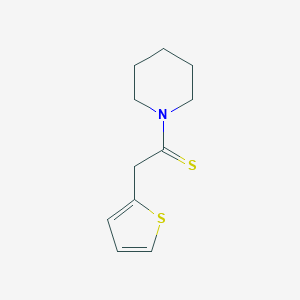
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, also known as PTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PTET is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione inhibits the activity of CBS by binding to the enzyme's active site and blocking the binding of the substrate. This results in the accumulation of homocysteine and a decrease in cysteine and H2S production. The inhibition of CBS by 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to have various effects on different physiological processes, including an increase in blood pressure, a decrease in neurotransmitter release, and an anti-inflammatory effect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione have been extensively studied. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to increase blood pressure by inhibiting the production of H2S, which has a vasodilatory effect. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to decrease the release of neurotransmitters, including dopamine and serotonin, by inhibiting CBS activity. This effect may contribute to the anti-psychotic and anti-depressant effects of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has several advantages for use in lab experiments. It is a potent inhibitor of CBS and has been shown to have significant effects on different physiological processes. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is also relatively easy to synthesize using different methods. However, 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has some limitations for use in lab experiments. It is a reactive compound that can undergo oxidation and degradation, which may affect its activity. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione also has low solubility in water, which can make it challenging to use in experiments.
Direcciones Futuras
There are several future directions for the study of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione. One direction is to investigate the effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione on different physiological processes, including the cardiovascular system, the central nervous system, and the immune system. Another direction is to explore the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione and other thioamide derivatives in the treatment of various diseases, including hypertension, depression, and inflammation. The development of more potent and selective inhibitors of CBS, including 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, is also an area of active research.
Métodos De Síntesis
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been synthesized using different methods, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine in the presence of a base, and the reaction of 2-chloro-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine under microwave irradiation. The yield of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione varies depending on the method used, with the highest yield reported to be 70%.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used in various scientific research applications, including the study of the mechanism of action of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to inhibit the activity of cystathionine β-synthase (CBS), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. CBS is also involved in the production of hydrogen sulfide (H2S), a gasotransmitter that has various physiological effects. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used to study the role of CBS and H2S in different physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propiedades
Número CAS |
114373-81-8 |
|---|---|
Nombre del producto |
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione |
Fórmula molecular |
C11H15NS2 |
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
SMILES canónico |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Sinónimos |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



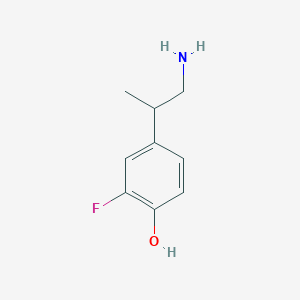
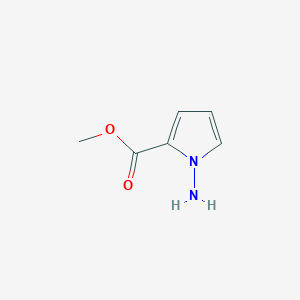
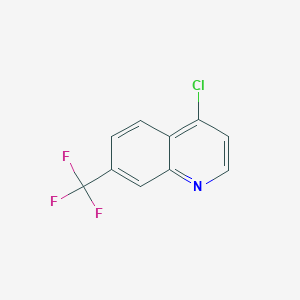
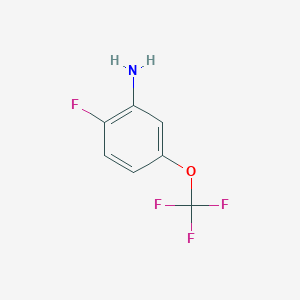
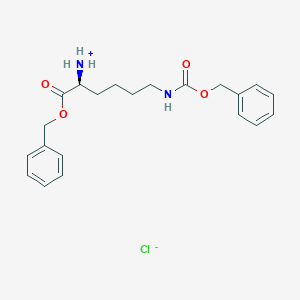

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
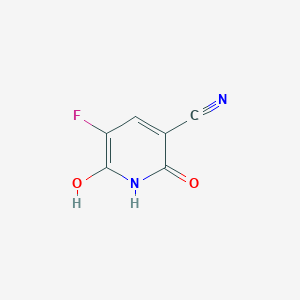
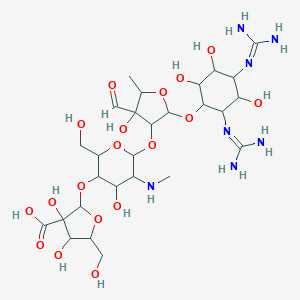
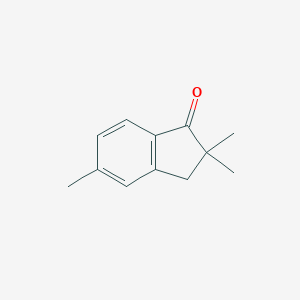
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
